molecular formula C10H10N4O2 B2950462 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 478046-33-2

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2950462
CAS RN: 478046-33-2
M. Wt: 218.216
InChI Key: TUMWGDBOWKKHPL-UHFFFAOYSA-N
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Description

“7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.21 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction . The use of deep eutectic solvents (DES) in the synthesis provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3 . The NMR data for this compound indicates the presence of multiple peaks, suggesting a complex structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a storage temperature of 28 C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWGDBOWKKHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC2=C(C=NN12)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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